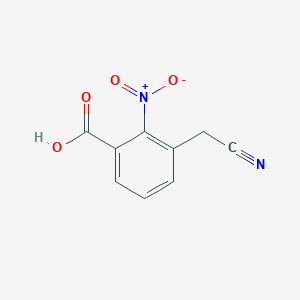

![molecular formula C48H48N32O16 B011357 葫芦[8]脲](/img/structure/B11357.png)

葫芦[8]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

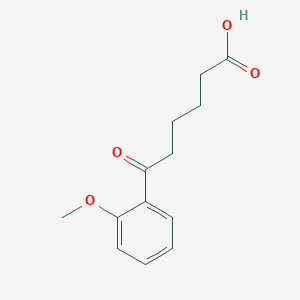

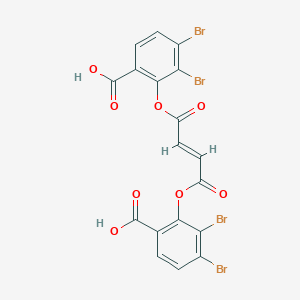

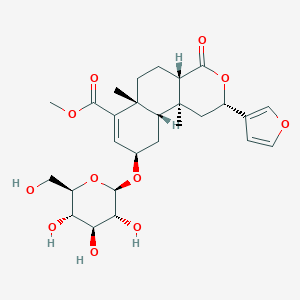

葫芦8脲是葫芦脲家族的一员,葫芦脲是一类具有形成主客体复合物能力的大环分子。葫芦8脲由于其巨大的空腔可以同时容纳两个客体分子而独一无二。 这种性质使其成为超分子化学中宝贵的构建模块,特别是在构建动态材料和治疗诊断系统方面 .

科学研究应用

葫芦8脲在科学研究中具有广泛的应用,包括:

生物学: 用于开发生物传感器和药物递送系统。葫芦脲可以提高生物活性分子的稳定性和溶解度

医学: 研究其在治疗诊断学中的潜力,结合治疗和诊断功能。基于葫芦脲的系统可以靶向身体中的特定部位,并响应外部刺激释放治疗剂

工业: 用于环境应用,例如从水中去除污染物。基于葫芦脲的组装体可以有效地吸附和去除水溶液中的染料和抗生素

作用机制

葫芦8脲的作用机制主要基于其通过非共价相互作用形成主客体复合物的能力。这些相互作用包括氢键、范德华力以及静电相互作用。 这些络合物的形成可以影响客体分子的反应性、稳定性和溶解度 .

葫芦8脲还可以作为分子容器,保护客体分子免受降解并提高其生物利用度。在药物递送应用中,葫芦8脲可以响应特定刺激(如 pH 或温度变化)释放封装的药物 .

生化分析

Biochemical Properties

Cucurbit[8]uril has high affinity for a wide range of compounds, forming host-guest complexes . This property has led to its use in sensing, chromatographic separation, extraction studies, and membrane transport . It has also been used in the regulation of bioactive molecules through competitive binding .

Cellular Effects

The effects of Cucurbit[8]uril on cells are largely due to its ability to form host-guest complexes with various biomolecules . This can influence cell function by altering the availability and activity of these molecules. Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

Cucurbit[8]uril exerts its effects at the molecular level through its ability to form host-guest complexes . This can lead to changes in the activity of enzymes and other biomolecules, potentially influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of Cucurbit[8]uril can change over time in laboratory settings due to its dynamic properties . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched.

Metabolic Pathways

Cucurbit[8]uril can interact with various enzymes and cofactors, potentially influencing metabolic pathways . Detailed studies on its effects on metabolic flux or metabolite levels are still needed.

Transport and Distribution

Cucurbit[8]uril can be transported and distributed within cells and tissues . Detailed studies on its interactions with transporters or binding proteins, as well as its effects on localization or accumulation, are still needed.

准备方法

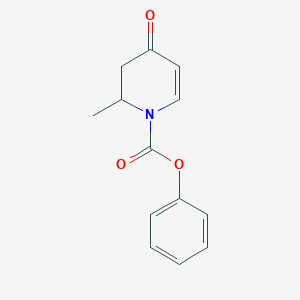

葫芦8脲是通过糖基脲和甲醛的酸催化缩合合成。该反应通常在强酸性介质(如浓盐酸)中,在高温下进行。 该过程涉及形成具有能够容纳客体分子的空腔的大环结构 .

葫芦8脲的工业生产方法与实验室合成类似,但规模更大以适应更大的产量。主要步骤包括:

缩合反应: 糖基脲和甲醛在强酸性介质中混合。

环化: 将混合物加热以促进大环结构的形成。

纯化: 通过重结晶或色谱法纯化所得产物以获得纯净的葫芦脲

化学反应分析

葫芦8脲经历各种化学反应,主要由其形成稳定的主客体复合物的能力驱动。一些关键反应包括:

主客体络合: 葫芦脲可以将其空腔中的两个客体分子封装起来,形成稳定的络合物。 .

氧化还原反应: 虽然葫芦脲本身相对惰性,但其空腔中封装的客体分子可以发生氧化还原反应。葫芦脲的大环结构可以影响这些客体分子的反应性和稳定性.

这些反应中常用的试剂和条件包括用于初始合成的强酸,以及用于形成主客体复合物的各种有机溶剂。 从这些反应中形成的主要产物通常是与游离客体分子相比具有增强的性能的稳定的主客体复合物 .

相似化合物的比较

属性

IUPAC Name |

3,5,8,10,13,15,18,20,23,25,28,30,33,35,38,40,41,43,45,47,51,53,55,57,59,61,63,65,67,69,71,73-dotriacontazapentacosacyclo[35.3.3.36,7.311,12.316,17.321,22.326,27.331,32.22,41.236,43.13,40.15,8.110,13.115,18.120,23.125,28.130,33.135,38.145,51.147,73.153,55.157,59.161,63.165,67.169,71]octacontane-44,46,48,49,50,52,54,56,58,60,62,64,66,68,70,72-hexadecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N32O16/c81-33-49-1-50-18-20-54(34(50)82)4-58-22-24-62(38(58)86)8-66-26-28-70(42(66)90)12-74-30-32-78(46(74)94)15-77-31-29-73(45(77)93)11-69-27-25-65(41(69)89)7-61-23-21-57(37(61)85)3-53(33)19-17(49)51-2-52(18)36(84)56(20)6-60(22)40(88)64(24)10-68(26)44(92)72(28)14-76(30)48(96)80(32)16-79(31)47(95)75(29)13-71(27)43(91)67(25)9-63(23)39(87)59(21)5-55(19)35(51)83/h17-32H,1-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWISUOKHSUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C%16N(C5=O)CN5C%17C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C(=O)N%16CN%17C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

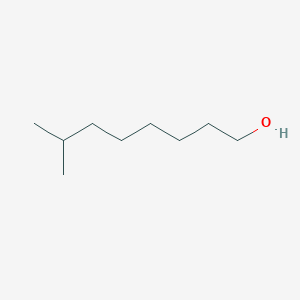

Molecular Formula |

C48H48N32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1329.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。